Itasetron hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: DAU 6215の合成は、いくつかの重要なステップを含みます。

縮合反応: テトラヒドロフラン(THF)とシクロヘキサン中で、2-ニトロフェニルイソシアネートとエンド-8-メチル-8-アザビシクロ[3.2.1]オクタン-3-アミンを縮合させると、2-ニトロフェニルウレアが生成されます。

還元: 2-ニトロフェニルウレアを、エタノール中で炭素上のパラジウム(Pd / C)を用いた水素で還元すると、2-アミノフェニルウレアが得られます。

アシル化: 2-アミノフェニルウレアを、トルエン中でフェニルクロロホルメートでアシル化すると、カルバメートが生成されます。

工業的製造方法: DAU 6215の工業的製造は、同様の合成経路に従いますが、より大規模に行われ、高純度と収率が確保されます。このプロセスは、医薬品基準を満たすために、反応条件と精製工程を厳密に管理しています。

化学反応の分析

反応の種類: DAU 6215は、その官能基のために、主に置換反応を起こします。この化合物はさまざまな条件下で安定していますが、求核剤や求電子剤を含む反応に関与する可能性があります。

一般的な試薬と条件:還元: エタノール中の炭素上のパラジウム(Pd / C)を用いた水素。

アシル化: トルエン中のフェニルクロロホルメート。

主な生成物: これらの反応から生成される主な生成物は、DAU 6215そのものであり、これは高選択的な5-HT3受容体拮抗薬です。

科学研究における用途

DAU 6215は、その潜在的な治療的用途に関して、広く研究されています。

制吐剤: 化学療法や全身麻酔によって誘発される吐き気や嘔吐を予防するのに効果的です.

抗不安薬: さまざまな動物モデルで不安を軽減する可能性を示しています.

抗精神病薬: 精神病の症状を軽減する効果を示しています.

認知機能増強剤: 動物モデルで認知機能を高めます.

科学的研究の応用

Pharmacological Profile

Mechanism of Action:

Itasetron hydrochloride functions by blocking the action of serotonin at the 5-HT3 receptors located in the central nervous system and gastrointestinal tract. This action helps mitigate nausea and vomiting, particularly in patients undergoing chemotherapy.

Pharmacokinetics:

- Absorption: Rapidly absorbed with a bioavailability exceeding 90%.

- Half-life: Approximately 12 hours.

- Potency: Demonstrated to be about ten times more potent than ondansetron in animal models .

Chemotherapy-Induced Nausea and Vomiting (CINV)

Itasetron is primarily indicated for the prevention of CINV associated with moderately to highly emetogenic chemotherapy regimens. Clinical trials have established its efficacy in various dosing regimens:

- Oral Administration: A study compared oral itasetron (doses ranging from 0.5 mg to 8 mg) with ondansetron (8 mg) in patients receiving moderately emetogenic chemotherapy. Both drugs demonstrated comparable efficacy, with no significant differences in complete response rates or adverse events .

- Intravenous Administration: Another study focused on intravenous itasetron, establishing an effective dose range of 35-280 micrograms/kg for preventing cisplatin-induced emesis. The treatment was well-tolerated, with a low incidence of severe adverse effects .

| Study Type | Route | Dose Range | Efficacy Outcome |

|---|---|---|---|

| Oral Comparison Study | Oral | 0.5 - 8 mg | Comparable efficacy to ondansetron |

| Dose-Finding Study | Intravenous | 35 - 280 µg/kg | Effective in preventing cisplatin-induced emesis |

Tolerability and Side Effects

In clinical evaluations, itasetron has been reported as well-tolerated by patients. In one study, approximately 81% of patients rated its tolerability as 'very good' or 'rather good', reflecting its favorable safety profile compared to other antiemetics .

Case Studies

Case Study: Efficacy in Elderly Patients

A cohort study examined the use of itasetron in elderly patients undergoing chemotherapy. Results indicated that it was effective in reducing nausea and vomiting, with a notable improvement in quality of life metrics post-treatment. This highlights its potential application in geriatric oncology settings where managing side effects is critical for compliance with treatment regimens.

Case Study: Combination Therapy

Research has also explored the efficacy of combining itasetron with other antiemetic agents such as corticosteroids. A randomized controlled trial demonstrated that patients receiving a combination therapy regimen experienced significantly lower rates of nausea compared to those on monotherapy, suggesting that itasetron can enhance the overall effectiveness of antiemetic protocols .

作用機序

DAU 6215は、5-HT3受容体を選択的に拮抗することによって、その効果を発揮します。これらの受容体は、中枢神経系における神経伝達物質の放出の調節に関与しています。 これらの受容体を阻害することで、DAU 6215はセロトニンの興奮効果を軽減し、不安、精神病、認知機能障害に対する治療効果をもたらすことができます .

類似の化合物との比較

類似の化合物:- オンダンセトロン

- グラニセトロン

- トロピセトロン

- ドラスセトロン

- ザコプリド

- ザトセトロン

ユニークさ: DAU 6215は、5-HT3受容体に対する高い選択性と良好な薬物動態プロファイルによって特徴付けられます。 動物モデルで非常に低い毒性プロファイルを示しており、現在、その潜在的な治療用途について臨床試験が行われています .

類似化合物との比較

Similar Compounds:

- Ondansetron

- Granisetron

- Tropisetron

- Dolasetron

- Zacopride

- Zatosetron

Uniqueness: DAU 6215 is unique due to its high selectivity for 5-HT3 receptors and its favorable pharmacokinetic profile. It has shown a very low toxic profile in animal models and is currently being tested in clinical trials for its potential therapeutic applications .

生物活性

Itasetron hydrochloride is a novel 5-hydroxytryptamine 3 (5-HT3) receptor antagonist primarily used to prevent chemotherapy-induced nausea and vomiting (CINV). Its pharmacological profile, including absorption, efficacy, and tolerability, has been the subject of various studies. This article reviews the biological activity of this compound, presenting data from clinical trials, comparative studies, and case reports.

Pharmacokinetics

Absorption and Bioavailability

- This compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 90 minutes post-dose.

- The bioavailability is reported to be greater than 90%, indicating effective systemic absorption .

Half-Life

- The compound has a half-life of approximately 12 hours, allowing for twice-daily dosing regimens that can maintain therapeutic plasma levels throughout the day .

Efficacy in Clinical Trials

Comparison with Ondansetron

A pivotal study compared the efficacy of this compound with ondansetron in patients undergoing moderately emetogenic chemotherapy. Key findings include:

| Parameter | Itasetron (1-8 mg) | Ondansetron (8 mg) | Statistical Significance |

|---|---|---|---|

| Complete Response Rate | Comparable | Comparable | Not significant |

| Nausea Control | Comparable | Comparable | Not significant |

| Adverse Events | Similar incidence | Similar incidence | Not significant |

The study involved 104 patients with histologically confirmed cancer (excluding head and neck tumors), revealing that itasetron demonstrated comparable efficacy to ondansetron without significant differences in adverse events .

Biological Mechanism

As a 5-HT3 receptor antagonist, itasetron works by blocking serotonin's action at these receptors in the central nervous system and gastrointestinal tract. This mechanism is crucial in managing nausea and vomiting associated with chemotherapy. Research utilizing in vivo brain microdialysis techniques has further elucidated its pharmacodynamics, showing effective modulation of neurotransmitter release related to emesis pathways .

Case Studies

Several case studies have documented the clinical application of this compound:

- Case Study: Pediatric Use

- Case Study: Elderly Patients

Adverse Effects

The adverse effects associated with this compound are generally mild and similar to those seen with other drugs in its class. Commonly reported side effects include:

- Headache

- Constipation

- Drowsiness

Serious adverse events are rare but can include cardiac arrhythmias, particularly in patients with pre-existing conditions such as long QT syndrome .

特性

CAS番号 |

127618-28-4 |

|---|---|

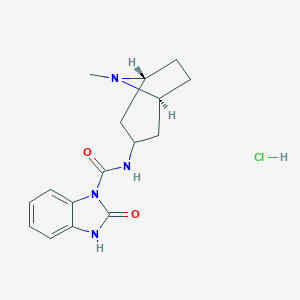

分子式 |

C16H21ClN4O2 |

分子量 |

336.81 g/mol |

IUPAC名 |

N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C16H20N4O2.ClH/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H/t10?,11-,12+; |

InChIキー |

WKDOOXQPGYZUKZ-YSEZWWCESA-N |

SMILES |

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |

異性体SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |

正規SMILES |

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |

関連するCAS |

123258-84-4 (Parent) |

同義語 |

(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide DAU 6215 DAU-6215 itasetron itasetron hydrochloride N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide U 98079A U-98079A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。